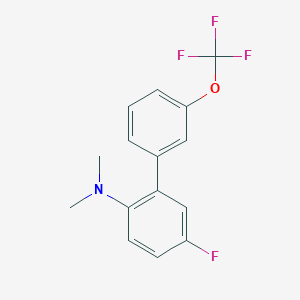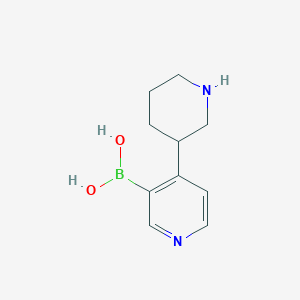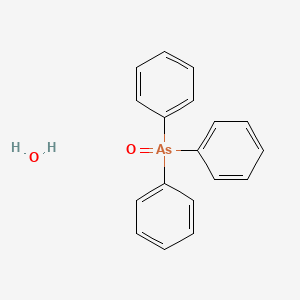![molecular formula C26H38N2O2 B14074642 (E)-Bis[4-(heptyloxy)phenyl]diazene CAS No. 10225-94-2](/img/structure/B14074642.png)
(E)-Bis[4-(heptyloxy)phenyl]diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) is a chemical compound with the molecular formula C26H38N2O2. It is also known by other names such as 4,4’-Diheptyloxyazoxybenzene and 4,4’-Bis(heptyloxy)azoxybenzene . This compound is characterized by its unique structure, which includes two heptyloxy groups attached to a diazene core. It has a molecular weight of 410.59 g/mol .
Métodos De Preparación
The synthesis of Diazene, bis[4-(heptyloxy)phenyl]- (9CI) typically involves the reaction of heptyloxy-substituted aniline derivatives with nitrosating agents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process is carried out under controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The heptyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diazene, bis[4-(heptyloxy)phenyl]- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The heptyloxy groups play a crucial role in modulating its activity and binding affinity. The pathways involved may include oxidative stress response and signal transduction .
Comparación Con Compuestos Similares
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) can be compared with other similar compounds such as:
- 4,4’-Diheptyloxyazoxybenzene
- 4,4’-Bis(heptyloxy)azoxybenzene
- p-Diheptyloxyazoxybenzene
- p,p’-Diheptyloxyazoxybenzene
These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical properties and applications .
Propiedades
Número CAS |
10225-94-2 |
|---|---|
Fórmula molecular |
C26H38N2O2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
bis(4-heptoxyphenyl)diazene |
InChI |
InChI=1S/C26H38N2O2/c1-3-5-7-9-11-21-29-25-17-13-23(14-18-25)27-28-24-15-19-26(20-16-24)30-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
Clave InChI |
XLLAUDAUNSNBON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)



![(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)

![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
